molecular formula C14H25NO3Si B100303 N,N-dimethyl-4-triethoxysilylaniline CAS No. 18418-79-6

N,N-dimethyl-4-triethoxysilylaniline

Cat. No.: B100303
CAS No.: 18418-79-6
M. Wt: 283.44 g/mol
InChI Key: ZDAMOIHILBVHMU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-triethoxysilylaniline is a functionalized aniline derivative featuring a triethoxysilyl (-Si(OCH₂CH₃)₃) group at the para position of the aromatic ring, alongside N,N-dimethylamine substituents. This compound is of significant interest in materials science due to the triethoxysilyl group’s ability to form siloxane bonds, enabling applications in surface modification, adhesion promotion, and hybrid organic-inorganic material synthesis.

Properties

CAS No.

18418-79-6

Molecular Formula

C14H25NO3Si

Molecular Weight

283.44 g/mol

IUPAC Name

N,N-dimethyl-4-triethoxysilylaniline

InChI

InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-11-9-13(10-12-14)15(4)5/h9-12H,6-8H2,1-5H3

InChI Key

ZDAMOIHILBVHMU-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC

Other CAS No.

18418-79-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-triethoxysilylaniline typically involves the reaction of N,N-dimethylaniline with triethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-4-triethoxysilylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, under mild conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N,N-dimethyl-4-triethoxysilylaniline is used as a precursor in the synthesis of silane coupling agents, which are essential in the production of composite materials. It is also employed in the functionalization of surfaces to enhance adhesion properties.

Biology: In biological research, this compound is used to modify the surface of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.

Medicine: The compound’s ability to modify surfaces makes it valuable in the development of medical devices and implants. It is used to create coatings that improve the durability and performance of these devices.

Industry: In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. Its ability to enhance the properties of these materials makes it a valuable additive in various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-triethoxysilylaniline involves its ability to form covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and the creation of functional materials.

Comparison with Similar Compounds

N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline ()

  • Structure : Contains a trimethylsilyl (-Si(CH₃)₃) group linked via an ethynyl (-C≡C- spacer) to the aromatic ring.
  • Molecular Formula : C₁₃H₁₉NSi (MW: 217.39 g/mol).
  • Trimethylsilyl is less hydrolytically reactive than triethoxysilyl, limiting its utility in sol-gel processes.
  • Applications : Used in organic electronics and as a building block for cross-coupling reactions .

N,N-Dimethyl-4-nitrosoaniline ()

  • Structure: Features a nitroso (-NO) group at the para position.
  • Molecular Formula : C₈H₁₀N₂O (MW: 150.18 g/mol).
  • Key Differences :
    • The nitroso group is highly electrophilic and redox-active, making it prone to oxidation or reduction.
    • Unlike the hydrolytically stable triethoxysilyl group, nitroso derivatives are often intermediates in dye synthesis or polymerization inhibitors.
  • Applications : Utilized in azo-dye precursors and as radical scavengers .

N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline ()

  • Structure: Contains a nitro-substituted imino (-CH=N-) group.
  • Molecular Formula : C₁₅H₁₅N₃O₂ (MW: 269.30 g/mol).
  • Key Differences: The nitro group withdraws electron density, reducing the aromatic ring’s basicity compared to triethoxysilyl-substituted analogs. The imino linkage enables Schiff base formation, useful in coordination chemistry.
  • Applications: Potential use in sensors or metal-organic frameworks (MOFs) .

4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline ()

  • Structure: Includes a methoxybenzylamino (-NH-CH₂-C₆H₄-OCH₃) substituent.
  • Molecular Formula : C₁₇H₂₂N₂O (MW: 270.38 g/mol).
  • Key Differences: The methoxy group enhances solubility in polar solvents, unlike the hydrophobic triethoxysilyl group. The benzylamino moiety allows for hydrogen bonding, influencing self-assembly behavior.
  • Applications : Likely employed in pharmaceutical intermediates or supramolecular chemistry .

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Formula MW (g/mol) Key Properties Applications References
N,N-Dimethyl-4-triethoxysilylaniline -Si(OCH₂CH₃)₃ C₁₄H₂₅NO₃Si 299.44* Hydrolytic reactivity, siloxane bonding Surface modification, adhesives Inferred
N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline -C≡C-Si(CH₃)₃ C₁₃H₁₉NSi 217.39 Conjugation, rigidity Organic electronics
N,N-Dimethyl-4-nitrosoaniline -NO C₈H₁₀N₂O 150.18 Redox activity, electrophilicity Dye intermediates, inhibitors
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline -CH=N-C₆H₄-NO₂ C₁₅H₁₅N₃O₂ 269.30 Electron withdrawal, Schiff base formation Sensors, MOFs
4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline -NH-CH₂-C₆H₄-OCH₃ C₁₇H₂₂N₂O 270.38 Hydrogen bonding, solubility Pharmaceuticals, supramolecular

*Theoretical molecular weight for this compound.

Research Findings and Trends

  • Hydrolytic Stability: Triethoxysilyl groups (as inferred from vinyltriethoxy silane in ) undergo hydrolysis to form silanols, enabling covalent bonding to oxides (e.g., glass, metals). This property is absent in trimethylsilyl analogs .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) reduce the aromatic ring’s electron density, altering UV-Vis absorption and redox behavior compared to electron-donating silyl groups .
  • Synthetic Utility : Nitrosoanilines () participate in nucleophilic substitutions, whereas silylated anilines are leveraged in cross-coupling or sol-gel reactions .

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